molecular formula C19H22BN3O5 B2409358 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096998-08-0

1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No. B2409358
CAS RN: 2096998-08-0
M. Wt: 383.21
InChI Key: NOVQIKAFDWZNTL-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, also known as NBU-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea and related compounds have demonstrated significant potential in anticancer research. A study by Nammalwar et al. (2010) outlined the synthesis of a major metabolite of a compound similar to 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, which exhibited strong anticancer activity in several assays and cell lines, highlighting its potential for clinical trials in kidney cancer treatment.

Explosive Detection

Compounds structurally related to 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea have been explored for their utility in explosive detection. Fu et al. (2016) described the synthesis of an organic thin-film fluorescence probe, which exhibited fast deboronation velocity in hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This demonstrates the compound's potential in sensitive explosive detection, with a response time of seconds and a detection limit as low as 4.1 parts per trillion (ppt) (Fu et al., 2016).

Anion Recognition Properties

Urea derivatives, similar to 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, have been studied for their anion recognition properties. For instance, a study by Lloyd and Steed (2011) explored the morphology and rheology of hydrogels formed from similar compounds, demonstrating their potential in tuning physical properties of gels via anion interactions.

Solid-State Synthesis Applications

In the field of solid-phase synthesis, compounds related to 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea have been utilized. Hamuro et al. (1999) discussed the use of Phoxime resin in the synthesis of acyclic and cyclic amino acid derived ureas, showcasing the application of related compounds in the generation of diverse molecular structures (Hamuro et al., 1999).

Novel Diaryl Urea Derivatives

The synthesis and characterization of novel diaryl urea derivatives, related to 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, have been explored for their pharmaceutical applications. Sadeghian-Rizi et al. (2018) synthesized several novel compounds, highlighting their potential in biochemical and pharmaceutical research (Sadeghian-Rizi et al., 2018).

properties

IUPAC Name

1-(4-nitrophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BN3O5/c1-18(2)19(3,4)28-20(27-18)13-6-5-7-15(12-13)22-17(24)21-14-8-10-16(11-9-14)23(25)26/h5-12H,1-4H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVQIKAFDWZNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

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